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Abstract

ML315 is a potent and selective small molecule inhibitor of the cdc2-like kinase (CLK) and
dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document
provides a comprehensive technical overview of ML315, including its chemical properties,
mechanism of action, quantitative inhibitory data, detailed experimental protocols for its
characterization, and an exploration of the signaling pathways it modulates. Its utility as a
chemical probe in cancer and neurological disease research is also discussed.

Chemical Properties

ML315 is a synthetic organic compound belonging to the pyrimidine class.[1]
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Property Value Source
Chemical Formula C1sH13CI2N30:2 PubChem CID: 46926514[1]
Molecular Weight 374.2 g/mol PubChem CID: 46926514[1]

5-(1,3-benzodioxol-5-yl)-N-
[(3!5_

IUPAC Name ) o PubChem CID: 46926514
dichlorophenyl)methyl]pyrimidi

n-4-amine

ML-315, 5-(benzo[d][1]
[2]dioxol-5-yI)-N-(3,5-

Synonyms ) o PubChem CID: 46926514
dichlorobenzyl)pyrimidin-4-

amine

o Adequate for cell-based
Cell Permeability ) Coombs et al., 2013
studies

Stability Low microsomal stability Coombs et al., 2013

Mechanism of Action and Quantitative Data

ML315 functions as a dual inhibitor of the CLK and DYRK kinase families, which are involved in
the regulation of pre-mRNA splicing and other cellular processes.[1][3] The inhibitory activity of
ML315 has been quantified against several kinase isoforms, demonstrating low nanomolar
potency for specific targets.
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Target Kinase ICs0 (NM) Source

CLK1 68 Probechem

CLK2 231 Probechem

CLK3 >10,000 Probechem

CLK4 68 Probechem
DYRK1A 282 Probechem
DYRK1B Low-nanomolar Coombs et al., 2013
DYRK2 1156 Probechem

ML315 exhibits high selectivity for the CLK and DYRK kinase families. Kinome scans using 442
kinases revealed its high specificity, with PRKCE identified as a potential off-target showing
less than 10% residual activity at a 10 uM concentration. Further screening in a 67-assay panel
by Ricerca LeadProfiling identified adrenergic a2A, dopamine transporter (DAT), and
norepinephrine transporter (NET) as potential off-targets with greater than 50% inhibition at a
10 uM concentration.

Signaling Pathways

ML315's inhibitory action on CLK and DYRK kinases can impact cellular signaling pathways
crucial for cell cycle regulation, RNA processing, and neuronal function. The diagram below
illustrates a simplified representation of the signaling cascades affected by ML315.
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ML315 Signaling Pathway Inhibition
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Caption: Inhibition of CLK and DYRK kinases by ML315.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays to characterize the inhibitory
activity of compounds like ML315.

Radiometric Kinase Assay (for CLK1 and DYRK1A)

This method measures the incorporation of radiolabeled phosphate from [y-32P]ATP into a
substrate peptide.

Materials:
e Recombinant human CLK1 or DYRK1A

o ML315 (or test inhibitor)
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e Substrate peptide (e.g., RS-peptide for CLK1, DYRKtide for DYRK1A)
o [y-2P]ATP

o Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgClz, 3 mM MnClz, 1.2
mM DTT)

o P81 phosphocellulose paper
e 1% Phosphoric acid
Procedure:

o Prepare serial dilutions of ML315 in the appropriate solvent (e.g., DMSO) and then dilute in
Kinase Reaction Buffer.

¢ |n a reaction tube, combine the recombinant kinase with the diluted ML315 or vehicle control.
Pre-incubate for 10 minutes at room temperature.

e Initiate the kinase reaction by adding the substrate peptide and [y-32P]ATP solution.
 Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).

» Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose
paper.

o Wash the P81 paper three times for 5 minutes each with 1% phosphoric acid to remove
unincorporated [y-32P]ATP.

» Air dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of inhibition for each concentration of ML315 relative to the vehicle
control to determine the ICso value.

Radiometric Kinase Assay Workflow

Initiate Reaction
(Add Substrate & [y-32P]ATP)

Stop Reaction

Incubate at 30°C (Spot on P81 paper)

Prepare Reagents Pre-incubate Kinase
(Kinase, Inhibitor, Substrate, [y-*2P]ATP) and Inhibitor

Wash P81 Paper
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Caption: Workflow for a radiometric kinase assay.

Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is then
converted to a luminescent signal.

Materials:

Recombinant human CLK1 or DYRK1A

e ML315 (or test inhibitor)

e Substrate (e.g., Myelin Basic Protein for CLK1)
o ATP

o Kinase Assay Buffer

o ADP-Glo™ Reagent

» Kinase Detection Reagent

o 384-well plate

e Luminometer

Procedure:

Add inhibitor (or vehicle) and kinase to the wells of a 384-well plate.

Add the substrate/ATP mix to initiate the reaction.

Incubate at room temperature for 60 minutes.

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes.
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o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes.

e Record the luminescence using a plate reader. The signal intensity is proportional to the
kinase activity.

e Calculate the ICso from the dose-response curve.

ADP-Glo™ Kinase Assay Workflow

Add ADP-Glo™ Reagent
(Incubate 40 min)

Add Kinase Detection Reagent
(Incubate 30 min)

Add Inhibitor and Kinase Initiate Reaction
to Plate (Add Substrate/ATP)

Incubate at RT (60 min)

Read Luminescence

Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Applications in Research

ML315's potent and selective inhibition of CLK and DYRK kinases makes it a valuable tool for
investigating the roles of these kinases in various disease states.

o Cancer Research: The dysregulation of RNA splicing is a hallmark of many cancers. As CLK
kinases are key regulators of this process, ML315 can be used to probe the therapeutic
potential of targeting the spliceosome in cancer cells.

¢ Neurological Disease Research: DYRK1A is implicated in the pathology of
neurodegenerative diseases such as Alzheimer's disease, where it is thought to contribute to
the hyperphosphorylation of tau protein. ML315 provides a means to study the
consequences of DYRK1A inhibition in models of these disorders.

Conclusion

ML315 is a well-characterized, potent, and selective dual inhibitor of CLK and DYRK kinases.
Its defined chemical properties, mechanism of action, and the availability of robust assay
protocols make it an excellent chemical probe for elucidating the biological functions of these
kinases and exploring their potential as therapeutic targets in oncology and neuroscience.
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Researchers using ML315 should consider its pharmacokinetic properties, such as its low
microsomal stability, and be aware of its potential off-target effects at higher concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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